3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name:
Vulcanchem
CAS No.:
43088-52-4
VCID:
VC21324130
InChI:
InChI=1S/C11H13N3OS/c1-6-13-10-9(11(15)14(6)12)7-4-2-3-5-8(7)16-10/h2-5,12H2,1H3
SMILES:
CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N
Molecular Formula:
C11H13N3OS
Molecular Weight:
235.31 g/mol
3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
CAS No.: 43088-52-4
Cat. No.: VC21324130
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 43088-52-4 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 3-amino-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C11H13N3OS/c1-6-13-10-9(11(15)14(6)12)7-4-2-3-5-8(7)16-10/h2-5,12H2,1H3 |
| Standard InChI Key | CZRSWELKXRQSMW-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N |
| Canonical SMILES | CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator